[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)
Brand Name: Vulcanchem
CAS No.: 123606-04-2
VCID: VC20843947
InChI: InChI=1S/C8H11N5O2/c1-4-15-6-7(14)13-8(12(3)11-6)9-5(2)10-13/h4H2,1-3H3
SMILES: CCOC1=NN(C2=NC(=NN2C1=O)C)C
Molecular Formula: C8H11N5O2
Molecular Weight: 209.21 g/mol

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)

CAS No.: 123606-04-2

Cat. No.: VC20843947

Molecular Formula: C8H11N5O2

Molecular Weight: 209.21 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) - 123606-04-2

Specification

CAS No. 123606-04-2
Molecular Formula C8H11N5O2
Molecular Weight 209.21 g/mol
IUPAC Name 3-ethoxy-1,7-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one
Standard InChI InChI=1S/C8H11N5O2/c1-4-15-6-7(14)13-8(12(3)11-6)9-5(2)10-13/h4H2,1-3H3
Standard InChI Key BYARKDSYNIGHIB-UHFFFAOYSA-N
SMILES CCOC1=NN(C2=NC(=NN2C1=O)C)C
Canonical SMILES CCOC1=NN(C2=NC(=NN2C1=O)C)C

Introduction

# Triazolo[5,1-c] triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI): A Comprehensive Analysis

The compound Triazolo[5,1-c] triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) represents a significant class of heterocyclic molecules with diverse potential applications in pharmaceutical research and materials science. This comprehensive review examines the chemical identity, physical properties, synthesis routes, and potential applications of this unique triazolotriazine derivative, providing insights into its structural characteristics and biological significance.

Chemical Identification Data

The compound's key identification parameters are summarized in Table 1, providing essential information for researchers and chemists working with this molecule.

ParameterValue
CAS Registry Number123606-04-2
Molecular FormulaC8H11N5O2
Molecular Weight209.21 g/mol
IUPAC Name3-ethoxy-1,7-dimethyl- triazolo[5,1-c] triazin-4-one
Standard InChIInChI=1S/C8H11N5O2/c1-4-15-6-7(14)13-8(12(3)11-6)9-5(2)10-13/h4H2,1-3H3
Standard InChIKeyBYARKDSYNIGHIB-UHFFFAOYSA-N
Canonical SMILESCCOC1=NN(C2=NC(=NN2C1=O)C)C
PubChem ID14270055

Structural Features

The compound contains a fused bicyclic system where a triazole ring is connected to a triazine ring through a nitrogen bridge. The key structural features include:

  • A triazolo[5,1-c] triazine core scaffold

  • An ethoxy group at the 3-position

  • Methyl substituents at positions 1 and 7

  • A carbonyl (oxo) group at position 4

This arrangement of atoms creates a planar, conjugated system with specific electronic distribution patterns that influence its reactivity and potential interactions with biological targets.

Physical and Chemical Properties

Physical State and Characteristics

Based on related triazolotriazine derivatives, Triazolo[5,1-c] triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) is likely to exist as a crystalline solid at room temperature. The compound's physical properties are influenced by its heterocyclic nature and the presence of specific functional groups.

Solubility and Stability

The solubility behavior of this compound is expected to be consistent with other triazolotriazine derivatives:

  • Limited solubility in water

  • Good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols

  • Moderate solubility in less polar solvents such as dichloromethane and chloroform

The stability of the compound is enhanced by its aromatic character, although hydrolysis of the ethoxy group may occur under strongly acidic or basic conditions.

Synthetic Routes and Preparation Methods

General Synthetic Approaches for Triazolotriazines

The synthesis of triazolo[5,1-c] triazine derivatives typically involves the construction of both heterocyclic rings either sequentially or simultaneously. Several general strategies have been employed for related compounds:

  • Cyclization of appropriately substituted hydrazines with suitable reagents

  • Condensation reactions followed by intramolecular cyclization

  • Ring transformation reactions of existing heterocycles

Specific Synthesis Considerations

The synthesis of Triazolo[5,1-c][1,2,]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) likely involves:

  • Formation of the triazole ring

  • Construction of the triazine ring

  • Introduction of the ethoxy and methyl substituents at appropriate stages

Critical reaction conditions include temperature control, solvent selection, and catalyst choice to ensure regioselectivity and optimize yield .

Purification Methods

Purification of the final product typically involves:

  • Recrystallization from appropriate solvents

  • Column chromatography using suitable eluent systems

  • In some cases, preparative HPLC to achieve high purity

Chemical Reactivity and Reactions

Typical Reaction Patterns

The triazolo[5,1-c] triazine scaffold can participate in various chemical transformations:

  • Nucleophilic substitution reactions, particularly involving the ethoxy group

  • Oxidation reactions at various positions of the heterocyclic system

  • Reactions involving the carbonyl group, such as reduction to form hydroxyl derivatives

  • Potential metal coordination through nitrogen atoms in the rings

Structure-Reactivity Relationships

The electron distribution within the fused heterocyclic system creates regions of varying electron density:

  • The triazine ring typically shows electron-deficient character

  • The ethoxy group contributes electron density through resonance

  • The methyl groups provide electron-donating effects through induction

This electronic arrangement influences the reactivity patterns and determines potential reaction sites.

Biological Activities and Applications

Anti-inflammatory and Analgesic Properties

The presence of the triazole ring, combined with specific substituents, often confers anti-inflammatory and analgesic properties to compounds of this class.

Anticancer Activity

Triazole-containing derivatives have demonstrated anticancer activities through various mechanisms :

  • Inhibition of cancer cell proliferation

  • Induction of apoptosis in cancer cells

  • Potential inhibition of specific enzymes involved in cancer progression

Structure-Activity Relationships

The biological activity of triazolotriazine derivatives is strongly influenced by their structural features:

  • The fused heterocyclic system provides a rigid scaffold for interaction with biological targets

  • The ethoxy group at position 3 may enhance lipophilicity and membrane permeability

  • Methyl substituents at positions 1 and 7 can affect electronic distribution and binding affinity

  • The carbonyl group at position 4 offers potential for hydrogen bonding interactions

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

Table 2 presents a comparison of Triazolo[5,1-c] triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) with related compounds, highlighting key structural differences and their potential impact on properties.

CompoundKey Structural DifferencePotential Effect on Properties
3,7-Dimethyl- triazolo[5,1-c] triazin-4(1H)-oneLacks ethoxy group at position 3Reduced lipophilicity, altered binding profile
3-Amino triazolo[5,1-c] triazin-4(1H)-oneAmino group at position 3 instead of ethoxyIncreased hydrogen-bonding capacity, different reactivity pattern
Pyrazolo[4,3-e]triazolo[4,5-b] triazine derivativesDifferent ring fusion patternAltered electronic distribution, different biological activities

Influence of Substituents on Physical Properties

The specific substituents present in Triazolo[5,1-c] triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) contribute to its unique properties:

  • The ethoxy group increases lipophilicity compared to hydroxyl or amino analogs

  • Methyl groups at positions 1 and 7 provide steric effects that influence crystal packing

  • The combination of substituents affects melting point, solubility, and partition coefficient

Research Applications and Future Directions

Applications in Materials Science

Recent research has explored the potential of triazolotriazine derivatives in materials science applications :

  • Development of energetic materials with specific properties

  • Exploration of coordination chemistry and metal-organic frameworks

  • Investigation of photophysical properties for potential optoelectronic applications

Future Research Directions

Several promising research directions can be identified:

  • Comprehensive biological screening to determine specific activities

  • Structural modifications to optimize desired properties

  • Investigation of mechanisms of action at molecular and cellular levels

  • Development of synthetic methodologies to access analogs with improved yields

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